N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a bicyclic pyrazolo[4,3-c]pyridine core substituted with a phenyl group at position 2, an ethyl group at position 5, a cyclohex-1-en-1-yl ethyl chain on the carboxamide moiety, and a ketone at position 2. Its synthesis likely involves multi-step reactions, including cyclization and condensation, as seen in analogous pyrazolo-pyrimidine and pyrido-pyrimidine syntheses .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-2-26-15-19(22(28)24-14-13-17-9-5-3-6-10-17)21-20(16-26)23(29)27(25-21)18-11-7-4-8-12-18/h4,7-9,11-12,15-16H,2-3,5-6,10,13-14H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEXXKQEMBWWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
Molecular Formula: C19H25N3O2
Molecular Weight: 359.49 g/mol
CAS Number: 1105243-61-5
The compound features a unique structural arrangement that includes a cyclohexene moiety and a pyrazolo[4,3-c]pyridine framework, which are known to influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms. The following table summarizes findings from different cell line assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| A549 | 26.00 | Cell cycle arrest |
| HepG2 | 17.82 | Inhibition of metabolic pathways |
These results indicate that the compound effectively targets multiple cellular pathways involved in cancer progression, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
These findings suggest that the compound possesses significant antimicrobial properties, indicating its potential for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Anticancer Mechanisms : A recent study explored the mechanisms by which this compound induces apoptosis in MCF7 cells. The research indicated that the compound activates caspase pathways leading to programmed cell death, thereby inhibiting tumor growth effectively .
- Multicomponent Reaction Synthesis : Another study focused on the synthesis of pyrazole derivatives through multicomponent reactions, showcasing the versatility of such compounds in medicinal applications. The synthesized derivatives exhibited potent biological activities, including inhibition of key enzymes involved in cancer metabolism .
- Antioxidant Properties : Research also investigated the antioxidant capabilities of related pyrazole compounds. The total antioxidant capacity (TAC) and ferric reducing antioxidant power (FRAP) methods revealed that these compounds can effectively scavenge free radicals, contributing to their therapeutic potential .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues are derivatives of the pyrazolo[4,3-c]pyridine-7-carboxamide class, as evidenced by CAS registry numbers 923682-25-1 and 923233-41-4 . Key comparisons include:
Structural Analysis :
- Cyclohexenyl Ethyl vs. Methoxyethyl (923233-41-4) : The target’s cyclohexenyl group increases hydrophobicity, which may enhance membrane permeability but reduce solubility compared to the methoxyethyl substituent .
Physicochemical and Pharmacological Properties
While direct pharmacological data for the target compound are absent, inferences can be drawn from structural trends:
- Bioavailability : The ethoxyphenyl group in 923682-25-1 may improve solubility, favoring oral absorption over the target compound’s hydrophobic side chain .
Spectroscopic Characterization
The target compound’s structural confirmation would rely on techniques described in and :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
